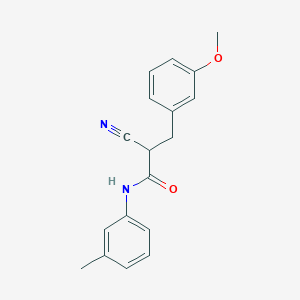

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide

Description

2-Cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide (CAS: 1260633-08-6) is a propanamide derivative featuring a cyano group at position 2, a 3-methoxyphenyl substituent at position 3, and an N-(3-methylphenyl) group. Its molecular formula is C₁₈H₁₈N₂O₂, with a molecular weight of 294.35 g/mol . Limited toxicological data are available, necessitating caution in handling .

Properties

IUPAC Name |

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-13-5-3-7-16(9-13)20-18(21)15(12-19)10-14-6-4-8-17(11-14)22-2/h3-9,11,15H,10H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFVCAYRDSTDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(CC2=CC(=CC=C2)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxybenzaldehyde and 3-methylaniline.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 3-methoxybenzaldehyde and 3-methylaniline in the presence of a suitable catalyst.

Addition of Cyano Group: The intermediate compound is then reacted with a cyanating agent, such as sodium cyanide or potassium cyanide, to introduce the cyano group.

Amidation: The final step involves the amidation of the cyano intermediate with a suitable amine, such as ammonia or an amine derivative, to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine group.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, the methoxy group can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

Oxidation: Corresponding carboxylic acids or aldehydes.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxy and methylphenyl groups can participate in various non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations in Propanamide Derivatives

a) 2-Cyano-3-(3-methoxyphenyl)-N-(4-methoxyphenyl)propanamide (CAS: 1260997-20-3)

- Molecular Formula : C₁₉H₁₈N₂O₃

- Molecular Weight : 310.35 g/mol

- Key Differences : The N-aryl group is para-methoxyphenyl instead of meta-methylphenyl. The methoxy group increases electron-donating effects and polarity compared to the methyl group. This substitution may enhance solubility in polar solvents but reduce membrane permeability.

- Research Implications : Para-substituted analogs are often explored for improved pharmacokinetic profiles due to balanced lipophilicity .

b) 2-Cyano-3-(3-methoxyphenyl)-N-(4-methylphenyl)propanamide (CAS: 1260633-08-6)

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 294.35 g/mol

- Key Differences : The N-aryl group is para-methylphenyl. The methyl group’s electron-donating nature is weaker than methoxy, leading to reduced polarity. This may favor interactions with hydrophobic binding pockets in biological targets.

Heterocyclic Propanamide Derivatives

a) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c)

- Molecular Formula : C₁₆H₁₇N₅O₂S₂

- Molecular Weight : 375 g/mol

- Melting Point : 134–178°C

- Key Differences: Incorporates a thiazole-oxadiazole heterocyclic system, introducing hydrogen-bonding and π-stacking capabilities.

- Research Findings : Such derivatives exhibit antimicrobial and enzyme inhibitory activities, attributed to heterocycle-mediated target engagement .

b) 2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (CAS: 821010-72-4)

Biological Activity

2-cyano-3-(3-methoxyphenyl)-N-(3-methylphenyl)propanamide is a compound of significant interest in pharmacological research due to its diverse biological activities. Characterized by its unique molecular structure, which includes a cyano group and methoxy-substituted phenyl groups, this compound has been investigated for various therapeutic potentials, including anticancer and antimicrobial properties.

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 294.35 g/mol

- Structural Features :

- Cyano group ()

- Methoxy groups ()

- Aromatic rings providing lipophilicity

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

- Case Study : A study published in Pharmaceutical Research demonstrated that the compound inhibited cell growth in human breast cancer cells, with an IC50 value indicating effective cytotoxicity at low concentrations.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Research Findings : In a screening assay, this compound displayed activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The cyano group can act as an electrophile, while the methoxy groups enhance its lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-methylphenyl)propanamide | C₁₈H₁₈N₂O₃ | Hydroxy group present | Anticancer activity |

| 2-Cyano-3-(3-nitrophenyl)propanamide | C₁₀H₉N₃O₃ | Lacks methoxy groups | Different reactivity profile |

| N-(4-Methylphenyl)-2-cyanoacetamide | C₁₄H₁₄N₂O | Similar cyano group | Varies in biological activity |

Research Applications

The compound is not only significant for its biological activities but also serves as a valuable building block in medicinal chemistry. It is utilized in drug discovery processes aimed at developing new therapeutic agents.

Applications Include:

- Drug Development : As a lead compound for synthesizing more complex derivatives.

- Proteomics Research : Investigating protein interactions and enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.